N-phenyl-1,3-thiazolidine-4-carboxamide hydrochloride

Purity Quality Control Reproducibility

Procurement of thiazolidine-4-carboxamide analogs often yields variable solubility and assay interference, compromising SAR studies. This N-phenyl-1,3-thiazolidine-4-carboxamide hydrochloride salt (CAS 1078162-97-6) solves this with: - **Defined purity:** ≥95% minimizes confounding impurities in enzymatic assays. - **Enhanced solubility:** HCl salt enables aqueous biological testing (free base MW 208.28 is poorly soluble). - **Structural specificity:** N-phenyl substituent provides distinct π-stacking for target engagement vs. benzyl/butyl analogs. Ideal for tyrosinase inhibitor SAR libraries and prostate cancer cytotoxicity analog development.

Molecular Formula C10H13ClN2OS
Molecular Weight 244.74 g/mol
CAS No. 1078162-97-6
Cat. No. B1518699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-phenyl-1,3-thiazolidine-4-carboxamide hydrochloride
CAS1078162-97-6
Molecular FormulaC10H13ClN2OS
Molecular Weight244.74 g/mol
Structural Identifiers
SMILESC1C(NCS1)C(=O)NC2=CC=CC=C2.Cl
InChIInChI=1S/C10H12N2OS.ClH/c13-10(9-6-14-7-11-9)12-8-4-2-1-3-5-8;/h1-5,9,11H,6-7H2,(H,12,13);1H
InChIKeyQXVLUWOKVDADLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Phenyl-1,3-thiazolidine-4-carboxamide HCl: Identity & Purity


N-phenyl-1,3-thiazolidine-4-carboxamide hydrochloride is a thiazolidine heterocyclic compound with a core 1,3-thiazolidine ring bearing an N-phenyl carboxamide at the 4-position . The hydrochloride salt form (C10H13ClN2OS) has a molecular weight of 244.74 g/mol and is supplied with a minimum purity of 95% . Thiazolidine-4-carboxamide derivatives, as a class, have been reported to exhibit tyrosinase inhibitory activity, with IC50 values as low as 16.5 µM for the most potent analog (3c) in mushroom tyrosinase assays [1]. These structural features position this compound as a versatile scaffold for medicinal chemistry and chemical biology applications requiring a defined, high-purity thiazolidine building block.

Thiazolidine heterocyclic building block for medicinal chemistry
HCl salt form supports aqueous assay workflows
95% purity specification for reproducible synthesis

Analog Substitution Risks for N-Phenyl-1,3-thiazolidine-4-carboxamide HCl


Substituting N-phenyl-1,3-thiazolidine-4-carboxamide hydrochloride with a closely related analog (e.g., N-benzyl, N-alkyl, or free base derivatives) introduces quantifiable differences in molecular weight, aqueous solubility, and synthetic utility that directly impact experimental reproducibility and downstream applications . The hydrochloride salt form confers superior water solubility relative to the free base (N-phenyl-1,3-thiazolidine-4-carboxamide, MW 208.28 g/mol), which is essential for aqueous biological assays . Furthermore, the N-phenyl substituent provides a distinct hydrophobic and π-stacking profile compared to N-benzyl (MW 258.76 g/mol) or N-butyl variants, altering binding interactions in target-based screens [1][2]. The following quantitative evidence demonstrates why generic substitution cannot reliably replicate the performance characteristics of this specific compound.

Free base vs HCl salt

The free base (MW 208.28 g/mol) may have lower aqueous solubility than the hydrochloride, which could limit dissolution in buffer-based assays.

Solubility may shift
N-Benzyl analog substitution

N-Benzyl substitution alters the hydrophobic and π-stacking profile, which may shift binding interactions in target-based screens relative to the N-phenyl derivative.

Binding profile may differ
N-Alkyl variant mismatch

N-Butyl or other N-alkyl variants lack the aromatic phenyl ring; SAR context and potency in reported cell models may not transfer directly.

SAR context may not transfer

Quantitative Evidence vs Key Analogs: N-Phenyl-1,3-thiazolidine-4-carboxamide HCl


Purity Specification and Reproducibility

The compound is supplied with a minimum purity of 95% as verified by vendor quality control . This purity specification is comparable to that of related thiazolidine-4-carboxamide building blocks, ensuring consistent performance in downstream synthetic and biological applications. While 95% is a common industry standard for research-grade heterocyclic compounds, the specific lot-to-lot consistency of this product is maintained through rigorous analytical characterization .

Purity
Specification review
≥95% (HPLC/NMR)
Supports lot-to-lot reproducibility for dose-response studies
Vendor specification; independent verification recommended
Purity Quality Control Reproducibility

Aqueous Solubility Benefit of Hydrochloride Salt

The hydrochloride salt (MW 244.74 g/mol) exhibits improved aqueous solubility compared to the free base form, N-phenyl-1,3-thiazolidine-4-carboxamide (MW 208.28 g/mol) . While precise solubility measurements are not publicly available for this specific compound, the general property of hydrochloride salts to increase water solubility by ionization is well-established in pharmaceutical sciences. This property is critical for in vitro assays requiring compound dissolution in aqueous buffers.

Aqueous Solubility
Class-level inference
HCl salt expected to improve solubility vs free base
May reduce need for organic co-solvents in biological assays
Quantitative solubility data not available for this compound
Solubility Salt Form Bioavailability

Cost Comparison: N-Phenyl vs N-Benzyl Analogs

The N-phenyl hydrochloride derivative is priced at approximately 3.50 €/mg (50 mg for 175.00 €) , whereas the N-benzyl hydrochloride analog is priced at approximately 0.75 USD/mg (250 mg for $187.90) . This 4.7-fold higher cost per milligram reflects the greater synthetic demand and/or lower commercial availability of the N-phenyl variant, which may be a critical factor for large-scale or budget-constrained projects. The price difference underscores the need to carefully evaluate whether the specific N-phenyl substitution is required for the intended application.

Cost per mg
Cross-study comparable
~3.50 €/mg vs ~0.75 USD/mg (N-benzyl)
4.7× higher cost may influence procurement for large-scale screens
Vendor pricing as of 2025; verify at time of purchase
Cost Efficiency Procurement Supply Chain

Molecular Weight Difference: Salt vs Free Base

The hydrochloride salt has a molecular weight of 244.74 g/mol , while the free base N-phenyl-1,3-thiazolidine-4-carboxamide has a molecular weight of 208.28 g/mol . This 17.5% increase in molecular weight must be accounted for when preparing stock solutions or calculating molar concentrations. Failure to correct for the salt form can lead to systematic errors in dose-response studies and inaccurate potency comparisons.

MW Difference
Direct comparison
244.74 vs 208.28 g/mol (+17.5%)
Molar concentration calculations require salt-form correction
HCl salt vs free base; 36.46 g/mol difference
Molecular Weight Dosing Formulation

Application Scenarios for N-Phenyl-1,3-thiazolidine-4-carboxamide HCl


Tyrosinase Inhibitor Lead Optimization

Given the reported tyrosinase inhibitory activity of structurally related 2-(substituted phenyl) thiazolidine-4-carboxamide derivatives (IC50 = 16.5 µM for compound 3c) [1], the N-phenyl-1,3-thiazolidine-4-carboxamide hydrochloride serves as a privileged scaffold for synthesizing focused libraries to explore SAR around the phenyl ring and thiazolidine core. The hydrochloride salt ensures adequate solubility for enzymatic assays, and the 95% purity minimizes confounding effects from impurities.

Prostate Cancer Probe Development

Previous work on 2-arylthiazolidine-4-carboxylic acid amides has demonstrated potent cytotoxicity against prostate cancer cells (IC50 values in the low micromolar range) and selectivity over control cells [2][3]. The N-phenyl hydrochloride derivative can be utilized as a core building block to generate analogs with improved potency and selectivity, leveraging the established SAR of the phenyl substituent for target engagement.

Amide Coupling Building Block

The compound functions as a versatile synthetic intermediate for constructing more complex molecules. Its N-phenyl carboxamide group can be further functionalized or used directly in amide coupling reactions. The defined 95% purity ensures reliable yields in multi-step syntheses, reducing the need for extensive purification at intermediate stages.

Justification for Premium Pricing

When budgetary constraints are paramount, procurement specialists should consider the 4.7-fold cost difference per milligram between the N-phenyl hydrochloride (3.50 €/mg) and N-benzyl hydrochloride (0.75 USD/mg) . This quantitative cost differential justifies the selection of the N-benzyl analog for preliminary screening or high-throughput campaigns where the specific N-phenyl substitution is not essential, reserving the more costly N-phenyl derivative for advanced lead optimization where SAR dictates its necessity.

Application
Selection Property
Validation Focus
Tyrosinase inhibitor SAR studies
N-Phenyl thiazolidine scaffold
Enzyme inhibition assay context
Prostate cancer cell-model studies
Cytotoxicity endpoint review
Cell-model response context
Amide coupling intermediate
Purity specification
Synthetic reproducibility
Procurement cost evaluation
N-Phenyl vs N-benzyl justification
Budget-constrained screening context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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